molecular formula C12H11NO2 B3243048 2-Hydroxy-6-(4-methoxyphenyl)pyridine CAS No. 154476-88-7

2-Hydroxy-6-(4-methoxyphenyl)pyridine

Cat. No.: B3243048
CAS No.: 154476-88-7
M. Wt: 201.22 g/mol
InChI Key: CPWZKIADDMJUIF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methoxyphenyl)pyridine is a high-purity (95%) chemical compound offered for research and development applications. This molecule serves as a sophisticated building block and functional pivot in the field of molecular engineering. Its core research value lies in its application as a pH-triggered molecular switch. The switching mechanism is based on a reversible conformational change induced by protonation and deprotonation cycles, which has been extensively studied with UV spectroscopy and quantum chemical calculations . The compound's ability to form an internal hydrogen bond stabilizes one conformer, while deprotonation leads to a rotation around the central C–C bond to a different, more conjugated stable state . This predictable and controlled molecular motion makes it a candidate for constructing synthetic molecular devices and motors, where unidirectional movement at the molecular level is a key objective . Researchers can leverage this property in the development of advanced materials and nanosystems. The product is provided as a solid and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZKIADDMJUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671744
Record name 6-(4-Methoxyphenyl)pyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154476-88-7
Record name 6-(4-Methoxyphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154476-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Substituted Pyridine Systems in Contemporary Chemical Research

Substituted pyridine (B92270) systems are a cornerstone of modern chemical and pharmaceutical research, owing to the unique electronic properties and reactivity of the pyridine ring. chemsynthesis.com This six-membered aromatic heterocycle containing a nitrogen atom is a fundamental structural motif found in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. researchgate.netnih.gov The presence of the nitrogen atom in the ring not only influences the molecule's basicity and solubility but also provides a handle for a variety of chemical transformations. chemsynthesis.com

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because its derivatives have been shown to interact with a wide range of biological targets, leading to the development of drugs for diverse therapeutic areas. iucr.org Pyridine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The ability to readily modify the pyridine ring at various positions allows for the fine-tuning of a compound's pharmacological profile. nih.goviucr.org

Beyond medicine, substituted pyridines are pivotal in materials science and catalysis. Their electron-deficient nature makes them useful as ligands in coordination chemistry and as components in the synthesis of functional materials with interesting photophysical properties. researchgate.netrsc.org Furthermore, their basicity and low toxicity make certain substituted pyridines effective catalysts in various organic reactions. nih.gov

The Rationale for a Focused Investigation on 2 Hydroxy 6 4 Methoxyphenyl Pyridine

The 2-hydroxypyridine (B17775) moiety is of particular interest due to its ability to exist in tautomeric equilibrium with its 2-pyridone form. nih.gov This tautomerism can be influenced by factors such as solvent polarity and temperature, and it plays a crucial role in the molecule's reactivity and its potential for forming hydrogen bonds. nih.gov The 2-hydroxypyridine structure is also a known bidentate ligand, capable of coordinating with metal ions through both the hydroxyl oxygen and the pyridine (B92270) nitrogen. researchgate.net This chelating ability is a key feature in the design of metal complexes with specific catalytic or material properties.

The 4-methoxyphenyl (B3050149) group at the 6-position of the pyridine ring also significantly influences the molecule's characteristics. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density of the entire aromatic system. This, in turn, can modulate the compound's reactivity, photophysical properties, and biological activity. The presence of this aryl substituent also introduces steric bulk and potential for π-π stacking interactions, which can be important in crystal engineering and in the binding of the molecule to biological targets. researchgate.net The combination of the versatile 2-hydroxypyridine core with the electronically and sterically influential 4-methoxyphenyl group makes 2-Hydroxy-6-(4-methoxyphenyl)pyridine a rich subject for synthetic, medicinal, and materials chemistry research.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of electronic and structural properties.

Density Functional Theory (DFT) has become a standard and efficient method for quantum chemical calculations in organic chemistry. researchgate.net It is widely used to determine the optimized ground state geometry, vibrational frequencies, and various electronic properties of molecules. In studies of related heterocyclic compounds, DFT methods, such as B3LYP combined with basis sets like 6-31G(d) or 6-31++G(d,p), have been successfully employed to calculate molecular structures. researchgate.netnih.gov The optimized geometries obtained through these calculations are often in good agreement with experimental data from X-ray crystallography, confirming that the computational method provides a reliable description of the molecular structure. researchgate.netnih.gov For instance, in a study on a substituted pyrrolidinone derivative, calculations at the B3LYP/6-31++G(d,p) level yielded structural parameters that were consistent with experimental X-ray diffraction data. researchgate.net The confirmation that calculated geometries represent true minima on the potential energy surface is typically achieved by ensuring all calculated vibrational frequencies are positive.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) are often used alongside DFT for comparative purposes. nih.gov While DFT methods are generally more common for larger molecules due to computational cost, high-accuracy ab initio methods can provide very precise energetic and structural predictions. For complex molecules, these methods can be computationally intensive but offer a deeper understanding of the electronic structure.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, influencing the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, determining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For example, a DFT study on a related compound revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net The electrophilicity index, derived from HOMO and LUMO energies, can quantify the global electrophilic nature of a molecule. iucr.org

Table 1: Representative Frontier Orbital Data for Related Compounds

Compound Studied Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
A xanthene derivative iucr.org DFT -5.8492 -1.8930 3.9562
A curcumin (B1669340) derivative researchgate.net DFT Not Specified Not Specified 3.08
A pyran derivative (gas phase) materialsciencejournal.org TD-DFT/B3LYP/6-311G(d,p) Not Specified Not Specified 3.48

This table presents data from studies on related molecules to illustrate the typical values obtained from FMO analysis. Data for the specific compound 2-Hydroxy-6-(4-methoxyphenyl)pyridine is not available in the provided search results.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.netresearchgate.net

Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and represent sites for nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms. nih.gov

Green/Yellow regions: Represent areas of neutral or near-zero potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, that are crucial for crystal packing and biological activity. nih.gov For example, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, MEP analysis identified positive potential zones near N-H bonds and negative potential zones near carbonyl oxygen atoms, which promote the formation of N—H⋯O hydrogen bonds in the crystal structure. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, providing insights into its flexibility, stability, and interactions with its environment (e.g., a solvent or a biological receptor). This technique is particularly useful for understanding the dynamic behavior of flexible molecules and for studying processes like protein-ligand binding. Specific MD simulation studies for this compound were not found in the provided search results.

Investigation of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms and predicting chemical reactivity. wikipedia.org By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a chemical transformation occurs. FMO theory, for instance, is a powerful tool within this context, used to predict the outcomes of pericyclic reactions, cycloadditions, and electrocyclic reactions based on the symmetry and interaction of frontier orbitals. wikipedia.org While general principles of computational reactivity studies are well-established, specific investigations into the reaction mechanisms of this compound are not detailed in the available search results.

Transition State Characterization

The tautomerization of the 2-hydroxypyridine (B17775) core involves an intramolecular proton transfer, a process that must proceed through a high-energy transition state. Computational methods are employed to locate and characterize this fleeting structure. Early semi-empirical (CNDO/2) calculations predicted a substantial energy barrier of 296 kJ/mol for this 1,3-proton shift. nih.gov More sophisticated methods have refined this value; for instance, Hartree-Fock (HF) calculations with a 3-21G basis set estimated the activation energy at 206 kJ/mol, while configuration interaction methods provided a reduced barrier of 160.67 kJ/mol. nih.gov

For the uncatalyzed, gas-phase intramolecular reaction, DFT calculations show a very high activation energy, with reported barriers of 38.21 kcal/mol (approx. 160 kJ/mol). nih.govwuxibiology.com This high barrier indicates that the spontaneous, uncatalyzed tautomerization of a single molecule is a kinetically unfavorable process. wuxibiology.com However, the barrier is significantly lower for intermolecular processes, such as a mixed dimer interconversion, which has an average barrier height of only 30.844 kJ/mol. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state structure correctly connects the reactant (the hydroxypyridine tautomer) and the product (the pyridone tautomer) on the potential energy surface. IRC analysis maps the minimum energy path leading downhill from the transition state in both the forward and reverse directions. For the 2-hydroxypyridine/2-pyridone system, IRC calculations verify that the identified high-energy transition state for the 1,3-proton shift indeed corresponds to the tautomerization reaction. wuxibiology.com These calculations also illustrate how the reaction pathway is altered by external factors; for example, the presence of a single water molecule can dramatically reduce the calculated energy barrier for tautomerization. wuxibiology.com

Tautomerism and Isomerization Studies

The most extensively studied computational aspect of this class of compounds is the tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. This equilibrium is delicate and highly sensitive to the surrounding environment.

Theoretical Prediction of Tautomeric Forms and Equilibrium Ratios

Computational chemistry provides a means to predict the relative stability of the two main tautomers: this compound (the enol-like form) and 6-(4-methoxyphenyl)-1H-pyridin-2-one (the keto-like form). The accuracy of these predictions is highly dependent on the level of theory and basis set used. nih.gov

In the gas phase, experimental studies suggest the enol (hydroxypyridine) form is slightly more stable by about 3 kJ/mol. nih.gov Computational methods show mixed results in reproducing this small energy difference. nih.gov For example, methods like M062X and CCSD predict a preference for the 2-hydroxypyridine form, whereas the B3LYP functional tends to favor the 2-pyridone form. nih.gov This discrepancy highlights the challenge computational methods face in accurately modeling these finely balanced systems. nih.gov In non-polar solvents, the 2-hydroxypyridine tautomer is favored, while in polar solvents, the equilibrium shifts to favor the 2-pyridone form. stackexchange.com

Table 1: Predicted Relative Stability of 2-Hydroxypyridine vs. 2-Pyridone Tautomers in the Gas Phase
Computational MethodFavored TautomerEnergy Difference (kJ/mol)Reference
Experimental (Gas Phase)2-Hydroxypyridine~3.0 nih.gov
B3LYP2-Pyridone1-3 nih.gov
M062X / CCSD2-Hydroxypyridine5-9 nih.gov
Ab initio (combined corrections)2-Pyridone~1.25 (0.3 kcal/mol) wayne.edu

Energetics of Keto-Enol and Pyridone-Hydroxypyridine Tautomerism

The energetics of the tautomerization dictate the position of the equilibrium. In the gas phase, the energy difference is small, with most evidence pointing to a slight preference for the 2-hydroxypyridine form. nih.govstackexchange.com This preference is often attributed to factors like aromaticity gain and minimal steric hindrance. nih.govnih.gov

The situation changes dramatically in solution. The 2-pyridone tautomer is significantly more polar than the 2-hydroxypyridine form. wuxibiology.com Consequently, polar solvents stabilize the 2-pyridone tautomer to a much greater extent, shifting the equilibrium in its favor. In water, the 2-pyridone form becomes more stable by approximately 12 kJ/mol. nih.gov In cyclohexane, the two tautomers coexist in comparable amounts, with a very small energy difference of about 0.32 kcal/mol (~1.3 kJ/mol) favoring 2-pyridone. wuxibiology.com

Computational Spectroscopic Parameter Prediction (NMR, UV-Vis, IR) and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate computed structures. While specific studies for this compound are not detailed in the provided results, the general methodology is well-established. nih.govresearchgate.net

The process typically involves optimizing the molecular geometry using a method like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or 6-31++G(d,p)). nih.govresearchgate.net Following optimization, vibrational frequency calculations are performed to predict the Infrared (IR) spectrum. nih.gov These calculations can confirm that the optimized structure is a true energy minimum and help in assigning experimental IR bands. nih.gov

For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C chemical shifts. nih.govresearchgate.net These theoretical chemical shifts are then often correlated with experimental values, which can show a linear relationship, thereby confirming the proposed structure. researchgate.net Similarly, electronic transition energies can be calculated to predict UV-Vis spectra, which is particularly relevant for studying the different tautomers, as they exhibit distinct absorption profiles. researchgate.net

Solvent Effects on Molecular Properties via Implicit and Explicit Solvation Models

Given the profound impact of the solvent on the tautomeric equilibrium, accurately modeling solvent effects is critical. Computational chemists use two primary approaches: implicit and explicit solvation models. rsc.org

Implicit models , such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.org This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For the 2-hydroxypyridine/2-pyridone system, implicit models correctly predict the trend that increasing solvent polarity stabilizes the more polar 2-pyridone tautomer. wuxibiology.comnih.gov This stabilization is due to the much larger dipole moment of the pyridone form compared to the hydroxypyridine form. wuxibiology.com

Explicit models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but is necessary to capture specific, short-range interactions like hydrogen bonding. rsc.org For example, in protic solvents like water, explicit water molecules can form hydrogen bonds with both the N-H and C=O groups of the pyridone tautomer or the O-H group of the hydroxypyridine tautomer, significantly influencing their relative energies and the tautomerization barrier. wuxibiology.comrsc.org A hybrid approach, combining an implicit model for the bulk solvent with a few explicit solvent molecules in the first solvation shell, often provides the best balance of accuracy and computational cost. rsc.org

Table 2: Effect of Solvent on the Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine])
SolventDielectric Constant (ε)KeqFavored TautomerReference
Gas Phase1< 12-Hydroxypyridine stackexchange.com
Cyclohexane2.01.72-Pyridone (slight) wuxibiology.com
Chloroform4.86.02-Pyridone wuxibiology.com
Water78.4~9002-Pyridone nih.gov

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings

The pyridine ring in 2-hydroxy-6-(4-methoxyphenyl)pyridine, particularly in its 2-pyridone tautomeric form, exhibits distinct reactivity towards electrophiles and nucleophiles. The electron-rich nature of the 2-pyridone system generally directs electrophilic attack to the 3- and 5-positions. For instance, nitration of 6-hydroxy-2(1H)-pyridone derivatives occurs at the 3-position. rsc.org Conversely, the pyridine ring itself is generally electron-deficient and susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or upon N-oxidation. wikipedia.orgquimicaorganica.org

The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group, which directs incoming electrophiles to the ortho positions (C-3' and C-5') relative to the methoxy group. libretexts.org Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are anticipated to occur on this ring under appropriate conditions.

Table 1: Representative Electrophilic and Nucleophilic Substitution Reactions

Reaction Type Reagents and Conditions Expected Major Product(s) Ring System
Nitration HNO₃, H₂SO₄ 2-Hydroxy-3-nitro-6-(4-methoxyphenyl)pyridine Pyridine
Bromination Br₂, FeBr₃ 2-Hydroxy-6-(3-bromo-4-methoxyphenyl)pyridine Phenyl
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 2-Hydroxy-6-(3-acetyl-4-methoxyphenyl)pyridine Phenyl

Functionalization of the Hydroxyl and Methoxy Groups

The hydroxyl group of this compound, existing in equilibrium with its pyridone tautomer, is a key site for functionalization. O-alkylation is a common reaction, often proceeding regioselectively on the oxygen atom under specific conditions to yield 2-alkoxypyridine derivatives. researchgate.net The use of different alkylating agents under basic conditions or via Mitsunobu conditions allows for the introduction of a wide variety of substituents. bldpharm.com

The methoxy group on the phenyl ring is relatively stable but can be cleaved to the corresponding phenol (B47542) under harsh conditions using reagents like boron tribromide (BBr₃) or pyridine hydrochloride under microwave irradiation. quimicaorganica.orgorganic-chemistry.org This demethylation provides a handle for further functionalization at the 4'-position of the phenyl ring.

Table 2: Functionalization of Hydroxyl and Methoxy Groups

Reaction Type Reagents and Conditions Functional Group Targeted Expected Product
O-Alkylation (Williamson Ether Synthesis) RX (e.g., CH₃I), Base (e.g., K₂CO₃) Hydroxyl 2-Methoxy-6-(4-methoxyphenyl)pyridine
O-Alkylation (Mitsunobu Reaction) ROH, PPh₃, DIAD Hydroxyl 2-Alkoxy-6-(4-methoxyphenyl)pyridine
O-Acylation Acyl chloride, Pyridine Hydroxyl 2-Acyloxy-6-(4-methoxyphenyl)pyridine

Cycloaddition Reactions and Pericyclic Processes Involving the Pyridine Moiety

The 2-pyridone tautomer of this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgbeilstein-journals.orgnih.gov This reactivity allows for the construction of complex, bridged bicyclic lactams. The reaction typically occurs with electron-deficient dienophiles such as N-phenylmaleimide or maleic anhydride. beilstein-journals.orgresearchgate.netfigshare.com The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the pyridone and the dienophile.

Table 3: Representative Diels-Alder Reactions

Dienophile Reaction Conditions Expected Product Class
N-Phenylmaleimide Toluene, reflux Isoquinuclidine derivative
Maleic Anhydride Xylene, heat Bridged bicyclic anhydride

Oxidation and Reduction Chemistry

The pyridine ring system can undergo both oxidation and reduction. Oxidation of the pyridine nitrogen atom with reagents like peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the ring, facilitating certain substitution reactions. wikipedia.org

Catalytic hydrogenation of the pyridine ring typically leads to the corresponding piperidine (B6355638) derivative. However, the reduction of 2-hydroxypyridines can result in the formation of δ-lactams (piperid-2-ones) due to the presence of the amide-like functionality in the 2-pyridone tautomer. The specific outcome depends on the catalyst and reaction conditions employed.

Table 4: Representative Oxidation and Reduction Reactions

Reaction Type Reagents and Conditions Expected Product
N-Oxidation m-CPBA, CH₂Cl₂ This compound-N-oxide
Catalytic Hydrogenation H₂, Pd/C, acidic or neutral media 6-(4-Methoxyphenyl)piperidin-2-one

Reactions Leading to Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net For instance, conversion of the hydroxyl group to an amino group furnishes a 2-aminopyridine (B139424) derivative. This intermediate can then undergo condensation reactions with various bifunctional reagents to construct fused five- or six-membered rings.

Common examples include the synthesis of imidazo[1,2-a]pyridines by reacting the 2-aminopyridine with α-haloketones, and the formation of pyrimido[1,2-a]pyridines through reaction with β-ketoesters or similar synthons. researchgate.netorganic-chemistry.orgbeilstein-journals.orgresearchgate.net

Table 5: Synthesis of Fused Heterocyclic Systems from a 2-Amino-6-(4-methoxyphenyl)pyridine Intermediate

Reagent(s) Fused Ring System General Reaction Name/Type
α-Haloketone (e.g., phenacyl bromide) Imidazo[1,2-a]pyridine Tchichibabin reaction
β-Ketoester (e.g., ethyl acetoacetate) Pyrido[1,2-a]pyrimidinone Cyclocondensation

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-Hydroxy-6-(4-methoxyphenyl)pyridine

The behavior of this compound as a ligand is dictated by its structure, which features both a pyridine (B92270) nitrogen atom and a hydroxyl group, leading to interesting chelation possibilities and acid-base equilibria.

This compound exists in a tautomeric equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. tandfonline.com In solution and the solid phase, the equilibrium generally favors the 2-pyridone structure. tandfonline.comnih.gov This tautomerism is crucial for its coordination behavior. researchgate.net

Upon deprotonation of the hydroxyl group (or the N-H group in the pyridone tautomer), the molecule forms the 2-pyridonate anion. This anion is the primary species involved in metal chelation. The negative charge is delocalized between the nitrogen and exocyclic oxygen atoms. rsc.org The most common and stable coordination mode is as a bidentate, monoanionic N,O-donor . In this mode, the ligand coordinates to a metal center through both the pyridine nitrogen and the deprotonated oxygen atom, forming a stable five-membered chelate ring. This bidentate chelation is a well-established coordination pattern for 2-hydroxypyridinone-based ligands. nih.govresearchgate.net

While N,O-bidentate chelation is predominant, other coordination modes are theoretically possible, though less common for this ligand type. These include:

Monodentate κ¹-N or κ¹-O coordination : Where the ligand binds through either the nitrogen or the oxygen atom, respectively. researchgate.net

Bridging (μ₂-N,O) coordination : The ligand can bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another. This mode often leads to the formation of polynuclear complexes or coordination polymers. researchgate.netnih.gov

The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the solvent system, the reaction stoichiometry, and the presence of other ancillary ligands in the coordination sphere.

The ability of this compound to coordinate with metal ions is intrinsically linked to its acid-base properties. The key equilibrium involves the deprotonation of the ligand to form the pyridonate anion, which is the active chelating species. The acidity of the ligand, typically expressed as its pKa value, is a critical parameter. For the parent 2-hydroxypyridine (B17775), deprotonation yields the 2-pyridonate anion, which has its negative charge delocalized. rsc.org

The pKa value is significantly influenced by substituents on the pyridine ring. While the specific pKa for this compound is not documented in the available literature, data from related substituted 2-hydroxypyridines can provide an estimate. For instance, the pKa of 2-hydroxy-6-methylpyridine (B103643) is reported as 12.45. semanticscholar.org The 4-methoxyphenyl (B3050149) group at the 6-position is expected to influence the electron density of the pyridine ring and thus the acidity of the proton. Spectrophotometric and potentiometric titrations are the standard methods used to determine these acidity constants experimentally. nih.gov The protonation of the pyridone at the oxygen atom has been confirmed through NMR spectroscopy. acs.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent.

Complexes of 2-hydroxypyridine derivatives with a range of transition metals have been successfully synthesized. The general synthetic strategy involves reacting the deprotonated ligand with a metal salt. This is often achieved by adding a base (such as KOH, NaOH, or an amine) to the reaction mixture to facilitate the formation of the pyridonate anion, which then readily coordinates to the metal ion. Common metal precursors include chlorides, nitrates, acetates, or perchlorates. nih.govacs.org

Copper(II) and Zinc(II) Complexes : The synthesis of Cu(II) and Zn(II) complexes with pyridinone-type ligands is well-established. nih.govrsc.orgnih.govnih.gov Typically, a methanolic or ethanolic solution of the ligand is treated with a solution of a Cu(II) or Zn(II) salt (e.g., CuCl₂, Zn(OAc)₂). The resulting complexes, often with a 1:2 metal-to-ligand stoichiometry ([ML₂]), precipitate from the solution upon mixing or after a period of reflux. researchgate.net

Ruthenium(II)/(III) Complexes : Ruthenium complexes can be prepared from precursors like [RuCl₂(PPh₃)₃] or Ru(tpy)Cl₃. rsc.orgresearchgate.net The reaction often requires heating and may involve the displacement of existing ligands (like PPh₃ or Cl⁻) by the N,O-bidentate pyridonate.

Iridium(III) Complexes : Iridium complexes are commonly synthesized from dimeric precursors such as [Cp*IrCl₂]₂. acs.orgnih.gov The reaction with the ligand in the presence of a base like KOH in a solvent such as methanol (B129727) yields the desired iridium complex. acs.org

Manganese(II) Complexes : The synthesis of manganese complexes can be achieved by reacting a Mn(II) salt, like MnCl₂ or MnBr₂, with the potassium salt of the ligand. nih.govrsc.orgresearchgate.net Alternatively, direct reaction with the neutral ligand in a suitable solvent can also yield the desired complex. nih.gov

The table below summarizes typical synthetic approaches for forming transition metal complexes with pyridinone-type ligands.

Metal IonTypical PrecursorBase/ConditionsCommon SolventExpected Product TypeReference
Cu(II)CuCl₂, Cu(NO₃)₂, Cu(OAc)₂Often not required, or mild baseMethanol, Ethanol (B145695)[CuL₂], [CuL₂X₂] nih.govrsc.org
Zn(II)ZnCl₂, Zn(OAc)₂, ZnEt₂KOH, NaH, or direct reactionMethanol, Ethanol, CH₂Cl₂[ZnL₂] rsc.orgnih.gov
Ru(II)/(III)[RuCl₂(PPh₃)₃], RuCl₃·nH₂OBase often requiredEthanol, Methanol, Toluene[RuL₂Cl(PPh₃)], [Ru(tpy)L]²⁺ rsc.orgresearchgate.netnih.gov
Ir(III)[CpIrCl₂]₂KOHMethanol, CH₂Cl₂[CpIrLCl] acs.orgnih.govnih.gov
Mn(II)MnCl₂, MnBr₂Potassium salt of ligand (LK)THF, Water[MnL₂], [LMn(μ-X)]₂ nih.govrsc.org

The coordination chemistry of 2-hydroxypyridinones is not limited to transition metals. These ligands can also form stable complexes with main group metals. The interaction with s-block metal ions is predominantly electrostatic in nature. wikiwand.com For instance, complexes with alkali metals like potassium have been observed where the metal ion is coordinated to the pyridone oxygen. researchgate.net The synthesis of main group metal complexes often employs reactive precursors like metal amides or alkoxides to facilitate the reaction with the acidic proton of the ligand. While specific examples with this compound are not available, the formation of complexes with metals such as Mg(II), Ca(II), or Al(III) is anticipated based on the known high affinity of the hydroxypyridinone chelating unit for hard metal ions. researchgate.netmdpi.com

Structural Analysis of Metal Complexes by X-ray Crystallography and Spectroscopy

The definitive characterization of metal complexes of this compound would rely on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallography provides unambiguous proof of the molecular structure in the solid state. It confirms the coordination mode of the ligand (e.g., bidentate N,O-chelation), the coordination geometry of the metal center (such as octahedral, square pyramidal, or tetrahedral), and precise bond lengths and angles. nih.govnih.govnih.gov For complexes with 2-hydroxypyridinone-type ligands, crystallography confirms the formation of the five-membered chelate ring and provides insight into intermolecular interactions like hydrogen bonding or π-π stacking that dictate the crystal packing. nih.gov

Spectroscopic Methods are essential for characterizing the complexes in both solid and solution states.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal. Upon complexation, the stretching frequency of the carbonyl group (C=O) of the pyridone tautomer typically shifts to a lower wavenumber. Additionally, new absorption bands appear in the far-IR region, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jscimedcentral.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for characterizing diamagnetic complexes in solution. The coordination of the ligand to a metal center causes significant changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand, providing evidence of complex formation. nih.govrsc.org

UV-Visible (UV-Vis) Spectroscopy : The electronic absorption spectra of the complexes provide information about the electronic structure. In addition to the ligand-centered π-π* transitions, the spectra of transition metal complexes often exhibit new, lower-energy bands. These can be assigned to d-d transitions or, more commonly, to metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer transitions, which are characteristic of the coordination environment. researchgate.net

The table below outlines the expected results from the structural and spectroscopic analysis of a typical transition metal complex of this compound, denoted as [M(L)₂].

Analytical TechniqueExpected Observations and FindingsReference
X-ray CrystallographyConfirms bidentate N,O-chelation. Determines coordination geometry (e.g., distorted octahedral for a [M(L)₂X₂] complex). Provides M-O and M-N bond lengths. nih.govnih.govrsc.org
FT-IR SpectroscopyShift of the ν(C=O) band to lower frequency upon coordination. Appearance of new bands in the far-IR region for ν(M-O) and ν(M-N). jscimedcentral.comrsc.org
¹H & ¹³C NMR Spectroscopy (for diamagnetic complexes)Downfield or upfield shifts of pyridine and phenyl proton/carbon signals upon complexation compared to the free ligand. nih.govrsc.org
UV-Vis SpectroscopyPresence of ligand-based π-π* transitions. Appearance of new, lower-energy charge-transfer (MLCT or LMCT) bands. researchgate.net
Elemental AnalysisConfirms the empirical formula and the metal-to-ligand ratio in the synthesized complex. rsc.org

Catalytic Applications of this compound Metal Complexes

While direct catalytic applications of metal complexes specifically derived from this compound are not extensively documented in publicly available research, the structural motifs within this ligand—a hydroxypyridine core and a methoxyphenyl substituent—are present in a variety of catalytically active metal complexes. By examining these related systems, we can infer the potential catalytic roles of complexes featuring the title compound. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate, stabilizing metal centers and influencing their reactivity.

Mechanistic Investigations in Catalysis

In studies of related palladium(II) complexes with 2-phenylpyridine (B120327) derivative ligands, it has been shown that the ligand's structure significantly impacts the catalytic activity. For instance, in Suzuki-Miyaura cross-coupling reactions, the presence of bulky or electron-donating groups on the phenyl ring of the 2-phenylpyridine ligand can influence the stability of the catalytic species and the rate of the reaction. researchgate.net The general mechanism for such palladium-catalyzed cross-coupling reactions is proposed to involve a Pd(0)/Pd(II) cycle. wikipedia.orgnih.gov The cycle is initiated by the oxidative addition of an aryl halide to the active Pd(0) species. nih.gov The subsequent transmetalation with an organometallic reagent and reductive elimination from the resulting diarylpalladium(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.orgnih.gov

For a hypothetical metal complex of this compound, the hydroxyl group could participate in metal-ligand cooperation, potentially facilitating proton transfer steps or influencing the Lewis acidity of the metal center. rsc.org The methoxy (B1213986) group on the phenyl ring, being an electron-donating group, would likely increase the electron density on the metal center, which could, in turn, affect the rates of oxidative addition and reductive elimination. researchgate.net

Role in Cross-Coupling or Oxidation/Reduction Reactions

The structural components of this compound suggest its potential utility in forming metal complexes active in cross-coupling and oxidation/reduction reactions. Pyridine-containing ligands are ubiquitous in catalysis due to their ability to stabilize a wide range of metal oxidation states. rsc.orgnih.govnih.gov

Cross-Coupling Reactions:

Palladium complexes of 2-phenylpyridine derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net In a study of various substituted 2-phenylpyridine ligands, a palladium complex with 2-(p-methoxyphenyl)pyridine demonstrated good catalytic activity in the coupling of 4-bromoanisole (B123540) with phenylboronic acid, albeit with a lower yield compared to some other substituted ligands under the specific conditions tested. researchgate.net This suggests that a palladium complex of this compound could also be a viable catalyst for similar transformations. The general applicability of palladium-catalyzed cross-coupling reactions is extensive, allowing for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and functional materials. wikipedia.orgnih.govresearchgate.netnih.gov

Catalytic Activity of Palladium(II) Complexes with 2-Arylpyridine Ligands in Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid. researchgate.net
LigandCatalystYield (%)Reaction Time (h)
2-(Mesityl)pyridine[PdCl2(2-(mesityl)pyridine)2]983
2-(2,6-Dimethylphenyl)pyridine[PdCl2(2-(2,6-dimethylphenyl)pyridine)2]983
2-(o-Tolyl)pyridine[PdCl2(2-(o-tolyl)pyridine)2]633
2-(m-Tolyl)pyridine[PdCl2(2-(m-tolyl)pyridine)2]463
2-(p-Tolyl)pyridine[PdCl2(2-(p-tolyl)pyridine)2]533
2-(o-Methoxyphenyl)pyridine[PdCl2(2-(o-methoxyphenyl)pyridine)2]9716
2-(p-Methoxyphenyl)pyridine[PdCl2(2-(p-methoxyphenyl)pyridine)2]7316

Oxidation/Reduction Reactions:

Metal complexes with redox-active ligands can catalyze a variety of oxidation and reduction processes. mdpi.com The pyridine ring system can support metals in various oxidation states, making them suitable for such reactions. wikipedia.org For example, ruthenium complexes with polypyridyl ligands have been studied as catalysts for water oxidation. rsc.org Iron and cobalt complexes with quaterpyridine ligands have shown high efficiency and selectivity in the photocatalytic reduction of CO₂. scispace.com While specific examples with this compound are not available, the presence of the redox-active pyridine moiety and the potential for the hydroxyl group to participate in proton-coupled electron transfer events suggest that its metal complexes could be promising candidates for catalyzing oxidation or reduction reactions. The reaction of organotransition-metal complexes with one-electron oxidants can lead to the formation of new complex structures with different reactivity. rsc.org

Photophysical Properties of Metal Complexes for Optoelectronic Applications

Metal complexes with organic ligands that possess extended π-systems often exhibit interesting photophysical properties, such as luminescence, making them attractive for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. polyu.edu.hkthe-innovation.orgrsc.orgrsc.org The emission properties of these complexes can be tuned by modifying the structure of the ligand or the nature of the metal ion. nih.gov

While the specific photophysical properties of metal complexes of this compound have not been detailed in the literature, studies on analogous systems provide valuable insights. For instance, a family of 6-aryl-2,4-bis(2'-hydroxyphenyl)pyrimidine ligands and their corresponding boron fluoride (B91410) complexes have been synthesized and their photophysical properties investigated. researchgate.net The uncoordinated ligands were found to be non-emissive due to an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net However, upon complexation with boron, this ESIPT process is inhibited, leading to the recovery of fluorescence. researchgate.net The emission color of these complexes could be finely tuned by altering the substituents on the aryl group. researchgate.net

This phenomenon suggests that a similar behavior could be expected for metal complexes of this compound. The intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen could lead to a non-radiative decay pathway in the free ligand. Upon coordination to a metal center, this pathway would likely be blocked, potentially "turning on" luminescence. The emission wavelength would be influenced by the nature of the metal and the electronic properties of the methoxyphenyl substituent. The electron-donating methoxy group would be expected to cause a red-shift in the emission compared to an unsubstituted phenyl group.

The luminescent properties of various transition metal complexes, such as those of iridium(III), rhenium(I), copper(I), and platinum(II), with different polypyridyl and related ligands have been extensively studied for bioimaging and optoelectronic applications. nih.govnih.govrsc.org These complexes often exhibit strong luminescence with tunable emission colors and long excited-state lifetimes. nih.gov

Photophysical Data for Selected 6-Aryl-2,4-bis(2′-hydroxyphenyl)pyrimidine Boron Fluoride Complexes in Dichloromethane. researchgate.net
ComplexAryl SubstituentAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
3aPhenyl3704550.65
3b4-Methylphenyl3724580.70
3c4-Methoxyphenyl3754650.72
3d4-Fluorophenyl3704530.60
3e4-Chlorophenyl3734560.58

Advanced Materials Science and Supramolecular Applications

Incorporation into Polymeric and Supramolecular Architectures

The 2-hydroxypyridine (B17775) unit is a cornerstone for building complex supramolecular structures due to its inherent ability to form highly stable, hydrogen-bonded dimers. This dimerization is a result of the tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and its 2-pyridone (lactam) isomer. acs.org In non-polar solvents and the gas phase, these molecules readily self-assemble into cyclic dimers through robust N-H···O and O-H···N hydrogen bonds. acs.orgasianpubs.org

This predictable and strong hydrogen-bonding pattern makes the 2-hydroxypyridine scaffold an excellent building block (or "tecton") for supramolecular chemistry. By modifying the substituents on the pyridine (B92270) ring, such as with the 4-methoxyphenyl (B3050149) group, chemists can influence the solubility, electronic properties, and steric factors that guide the assembly process. These defined interactions allow for the programmed construction of larger, ordered structures, including molecular chains, sheets, and three-dimensional networks. nih.gov The incorporation of such units into polymers can lead to materials with self-healing properties or stimuli-responsive behavior, where the hydrogen bonds can be reversibly broken and reformed.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of 2-hydroxypyridine are known to be fluorescent, a critical property for applications in luminescent materials and Organic Light-Emitting Diodes (OLEDs). mdpi.com Research has shown that all ionic forms of 2-hydroxypyridine derivatives exhibit fluorescence. mdpi.com The specific luminescent properties, such as emission color and quantum yield, can be finely tuned by chemical modification of the core structure and through complexation with metal ions.

In the field of OLEDs, transition metal complexes containing pyridyl ligands are of significant interest. asianpubs.org For instance, cyclometalated platinum(II) complexes and various zinc(II) complexes have demonstrated utility as phosphorescent and fluorescent emitters, respectively. nih.govmdpi.comrsc.org The general strategy involves using a ligand, such as a derivative of 2-hydroxypyridine, which coordinates with a heavy metal atom like platinum or a suitable metal like zinc. The choice of substituents on the pyridine ring and the nature of other ligands in the complex can tune the emission color from blue to yellow and red. nih.govacs.org While direct studies on 2-hydroxy-6-(4-methoxyphenyl)pyridine in OLEDs are limited, its structural motifs are present in compounds designed for such applications. For example, a yellow solution-processable OLED was fabricated using a platinum complex with a cyclometalated 5-(2-thienyl)-1,3-di(2-pyridyl)benzene ligand, demonstrating the potential of such substituted pyridyl systems. nih.gov

ComplexEmission Max (nm)Quantum Yield (QY)Solvent/StateCIE Coordinates (x, y)Reference
ZnL2436-Solid State- mdpi.com
ZnL104290.19%Acetonitrile- mdpi.com
ZnL10:mCP (Doped Device)--OLED Device(0.16, 0.11) mdpi.com
ZnStq_OCH3:PVK578 (EL)-OLED Device- rsc.org

Development of Molecular Switches and Machines based on the Compound

The 2-hydroxypyridine scaffold is an exemplary platform for designing molecular switches and machines. Research on the closely related 2-(2-hydroxyphenyl)pyridine has demonstrated its function as a pH-triggered pivot that can undergo unidirectional rotation. mdpi.comnih.gov This switching action is rooted in the molecule's structural change upon deprotonation of the hydroxyl group.

The process can be summarized as follows:

"Off" State: In its neutral form, an internal hydrogen bond exists between the phenolic hydroxyl group and the pyridine nitrogen. This locks the molecule in a planar conformation. mdpi.com

Switching "On": The addition of a base deprotonates the hydroxyl group. The resulting negative charge on the oxygen atom causes electrostatic repulsion, breaking the planar conformation and inducing a rotation of approximately 180° around the single bond connecting the two aromatic rings. mdpi.com

Reversibility: The process can be reversed by adding acid, which protonates the molecule and restores the original planar state.

By incorporating this switching unit into a more complex, chiral molecular framework, researchers have achieved unidirectional rotation on a macroscopic level, a key step toward creating functional molecular motors. mdpi.com The 4-methoxyphenyl group in this compound would act as the rotating component in such a system, with its electronic properties influencing the energy profile of the switching process.

Table 2: Conformational States of a 2-(2-Hydroxyphenyl)pyridine-based Molecular Switch Based on the principles described for related derivatives.

StateStimulusKey InteractionDihedral Angle (Aryl-Pyridine)
PlanarNeutral/Acidic pHIntramolecular H-bond~0°
RotatedBasic pHElectrostatic Repulsion~180°

Applications as Sensors and Probes (e.g., Chemosensors for Metal Ions or pH)

The same pH-responsive switching behavior that enables molecular machines also makes 2-hydroxypyridine derivatives excellent candidates for chemosensors. The fluorescence of these compounds is often highly sensitive to pH. mdpi.com As the molecule switches between its protonated and deprotonated states, its electronic structure changes, leading to a detectable change in its fluorescence emission wavelength or intensity. This allows the molecule to act as a fluorescent pH probe.

Beyond pH sensing, the pyridine-N and hydroxyl-O atoms form a bidentate chelation site that can bind to various metal ions. This binding event alters the electronic properties of the molecule, often resulting in a visible color change (colorimetric sensing) or a change in fluorescence (fluorometric sensing). This principle is widely used in the design of selective chemosensors for detecting environmentally or biologically important metal ions. By carefully designing the pyridine-based ligand, sensors with high selectivity for specific ions like Fe³⁺ or Cu²⁺ can be developed. The this compound structure provides a robust scaffold for developing such sensors.

Photochromic or Thermochromic Material Development

Photochromic materials change their color upon exposure to light, while thermochromic materials do so in response to temperature changes. The 2-hydroxypyridine framework has potential in both areas.

Photochromism: While direct photochromism of this compound is not widely documented, this class of compounds can be incorporated into larger systems that are photoswitchable. For example, bipyridine ligands, which are structurally related to the subject compound, have been integrated with dithienylethene units to create photochromic metal complexes. mdpi.com In these systems, UV irradiation induces a structural change in the dithienylethene part, which in turn alters the electronic properties and color of the entire metal complex. This allows for the photoregulation of both color and luminescence. mdpi.com

Thermochromism: The strong, temperature-sensitive hydrogen bonds that govern the dimerization of 2-hydroxypyridines are key to their potential as thermochromic materials. acs.org As temperature increases, the hydrogen bonds in the dimer can be disrupted, leading to a change from the dimeric to the monomeric state. This change in supramolecular structure can affect the material's electronic absorption and thus its color. This principle has been observed in various hydrogen-bonded organic systems and could be exploited in materials based on this compound.

Mechanistic Biological and Pharmacological Investigations Pre Clinical & Molecular Level

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

While specific enzyme inhibition data for 2-Hydroxy-6-(4-methoxyphenyl)pyridine is not present in the reviewed literature, related pyridine (B92270) structures have been evaluated. For example, a series of sulfonamide methoxypyridine derivatives were synthesized and assessed as potential dual inhibitors of PI3Kα and mTOR. nih.gov One of the most potent compounds in that series, 22c , which features a quinoline (B57606) core, demonstrated an IC₅₀ of 0.22 nM against PI3Kα and 23 nM against mTOR. nih.gov Another study on 4-phenoxy-pyridine derivatives identified a compound, 23k , that inhibited VEGFR-2 and c-Met kinases with IC₅₀ values of 1.05 and 1.43 μM, respectively. rsc.org Studies on substituted pyridines have also reported inhibitory activity against cytochrome P-450-catalyzed reactions. nih.gov

Molecular Target Identification and Validation in Cell-Free or Recombinant Systems

Molecular target identification for the specific compound this compound is not documented. However, research on analogous structures has identified several molecular targets. For instance, the PI3K/mTOR pathway has been identified as a target for sulfonamide methoxypyridine derivatives. nih.gov Similarly, VEGFR-2 and c-Met were validated as targets for a class of 4-phenoxy-pyridine derivatives. rsc.org In a different study, 2,6-disubstituted pyrazines, which are structurally related to pyridines, were identified as potent inhibitors of Casein Kinase 2 (CSNK2A). nih.gov

Receptor Binding Assays and Determination of Binding Affinities

Specific receptor binding assays and affinity constants (such as Kd) for this compound are not available in the public domain.

Structure-Activity Relationship (SAR) Elucidation through Analog Synthesis and Biological Evaluation at the Molecular Level

SAR studies have been conducted on various classes of pyridine derivatives, but not centered on this compound itself. A general analysis of pyridine derivatives has indicated that the presence and position of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups can enhance antiproliferative activity. nih.gov In a study of pyridine-bridged combretastatin-A4 analogues, the substitution patterns on the phenyl rings were found to be critical for cytotoxic activity. acs.org For sulfonamide methoxypyridine derivatives targeting PI3K/mTOR, the inclusion of a quinoline core in compound 22c was shown to yield potent inhibitory activity. nih.gov

Computational Docking and Molecular Dynamics Simulations with Biological Macromolecules

While no docking studies for this compound were found, such studies are common for its analogs. For example, molecular docking was used to investigate the binding mode of the PI3K/mTOR inhibitor 22c , confirming its interaction with the kinase domains of both PI3Kα and mTOR. nih.gov Similarly, docking and molecular dynamics simulations were performed for the dual VEGFR-2/c-Met inhibitor 23k to elucidate its binding mode. rsc.org Another study used molecular docking to investigate the interactions between 1,2,3-triazolyl-pyridine hybrids and Aurora B kinase, showing that substitutions on the phenyl ring attached to the pyridine moiety influenced the docking score. acs.org

Investigation of Intracellular Localization and Cellular Uptake Mechanisms (Non-Toxicology Focus)

There is no available research on the specific intracellular localization or cellular uptake mechanisms for this compound.

Applications as Chemical Probes for Biological Systems (e.g., Fluorescent Probes for Protein-Ligand Interactions)

The use of this compound as a chemical or fluorescent probe has not been reported in the reviewed literature.

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-hydroxy-6-(4-methoxyphenyl)pyridine, future research is anticipated to move beyond traditional synthetic routes towards more sustainable practices. One promising avenue is the adoption of multicomponent reactions (MCRs), which offer the advantages of reduced reaction times, high yields, and simplified product isolation. mdpi.com Green chemistry principles, such as the use of solvent-free reaction conditions or recyclable solvents like polyethylene (B3416737) glycol (PEG-400), are expected to be at the forefront of these new synthetic strategies. researchgate.net

Synthetic Approach Key Advantages Potential Application
Multicomponent Reactions (MCRs)High efficiency, reduced waste, operational simplicity. mdpi.comRapid generation of a library of analogs.
Solvent-Free SynthesisEnvironmentally friendly, reduced cost, simplified workup. mdpi.comresearchgate.netLarge-scale industrial production.
Catalyst- and Base-Free N-AlkylationHigh selectivity, broad substrate scope, avoidance of metal catalysts. acs.orgIntroduction of diverse functional groups at the nitrogen atom.
One-Pot Two-Step Catalytic SynthesisTime and resource-efficient, reduced intermediate handling. nih.govStreamlined synthesis of complex derivatives.

This table presents potential sustainable synthetic strategies for this compound and its analogs based on established methods for related 2-hydroxypyridine (B17775) derivatives.

Design and Synthesis of Advanced Analogs with Tuned Properties

The functional versatility of this compound can be significantly expanded through the design and synthesis of advanced analogs with tailored properties. The 2-pyridone scaffold is amenable to functionalization at multiple positions, allowing for the fine-tuning of its electronic, photophysical, and biological characteristics. mdpi.com Site-selective C-H functionalization, a powerful tool in modern organic synthesis, will likely be employed to introduce a variety of substituents onto the pyridine (B92270) ring with high precision. rsc.org

For instance, the introduction of different aryl or vinyl groups at various positions on the pyridine ring can modulate the compound's photoluminescence, leading to materials with tunable emission colors. nih.gov The synthesis of derivatives incorporating 1,2,3-triazole moieties has been shown to yield compounds with significant anti-tumor activities, highlighting the potential for creating potent therapeutic agents. researchgate.netnih.gov Moreover, the strategic placement of electron-donating or electron-withdrawing groups can influence the compound's intramolecular charge transfer characteristics, which is crucial for applications in nonlinear optics and sensor technology. nih.gov

Analog Type Tuning Strategy Resulting Property Potential Application
6-Arylvinyl DerivativesModification of the arylvinylene fragment. nih.govTunable fluorescence emission from blue to red. nih.govOrganic light-emitting diodes (OLEDs).
1,2,3-Triazole Conjugates"Click chemistry" introduction of triazole rings. researchgate.netnih.govEnhanced anti-cancer activity. researchgate.netnih.govDevelopment of novel chemotherapeutics.
Boron ComplexesChelation with boron to increase rigidity and planarity. nih.govRestoration of fluorescence in non-emissive compounds. nih.govFluorescent probes and imaging agents.
N-Aryl DerivativesCopper-catalyzed N-arylation. acs.orgorganic-chemistry.orgAltered biological activity and physical properties.Medicinal chemistry and materials science.

This table illustrates the design of advanced analogs of this compound with tuned properties, based on synthetic strategies and outcomes for related 2-hydroxypyridine compounds.

Integration into Complex Functional Systems and Devices

The unique properties of this compound and its analogs make them attractive candidates for integration into a variety of functional systems and devices. Their inherent fluorescence and ability to form stable complexes with metal ions suggest potential applications in sensor technology. For example, derivatives of 3-hydroxy-2,2'-bipyridines have been shown to be efficient and selective probes for cations like Zn²⁺, exhibiting significant changes in their emission intensity upon binding. chimicatechnoacta.ru This opens the door for the development of chemosensors for environmental monitoring or biological imaging.

In the realm of materials science, the ability to tune the photophysical properties of these compounds is highly valuable for the creation of advanced optical materials. nih.gov Boron complexes of related pyrimidine (B1678525) derivatives have been successfully used as emitting materials in the fabrication of highly efficient multicolor and white electroluminescent devices. nih.gov The large Stokes shift observed in some 3-hydroxy-2,2'-bipyridine derivatives is a particularly important feature for applications in bio-visualization, as it minimizes self-quenching and improves signal-to-noise ratios. chimicatechnoacta.ru

Interdisciplinary Research Opportunities with Nanoscience and Biotechnology

The intersection of this compound research with nanoscience and biotechnology is a fertile ground for innovation. In nanoscience, there is potential to use these compounds in the self-assembly of functional nanostructures. For instance, studies on the base-pairing of 2-hydroxypyridine and 2-pyridone on ice nanoparticles provide a model for understanding molecular aggregation and could be relevant to the synthesis of biomolecules on icy grains in space. nih.gov The incorporation of these compounds into nanomaterials could also lead to the development of novel drug delivery systems or diagnostic tools.

In biotechnology, the 2-pyridone scaffold is recognized as a privileged pharmacophore in drug discovery. nih.gov The ability to form stable covalent links with biomolecules, a process known as bioconjugation, is a key strategy for creating advanced therapeutics and diagnostics. wikipedia.org For example, 2-hydroxypyridine derivatives can be conjugated to proteins, such as antibodies, to create antibody-drug conjugates (ADCs) that can selectively deliver a cytotoxic payload to cancer cells. wikipedia.org The use of 2-hydroxypyridine ligands in transition metal-catalyzed reactions also presents opportunities for developing novel biocatalysts. lu.se

Addressing Current Challenges and Identifying Unexplored Research Avenues for this compound

Despite its promise, research on this compound faces several challenges that also represent unexplored avenues for future investigation. A primary challenge is the limited number of studies focused specifically on this compound, with much of the current understanding extrapolated from related 2-hydroxypyridine derivatives. Therefore, a dedicated effort to synthesize and characterize this compound and its direct analogs is crucial.

Unexplored research avenues include a systematic investigation of its coordination chemistry with a wide range of metal ions, which could lead to new catalysts or materials with interesting magnetic or electronic properties. The full spectrum of its biological activities remains largely uncharted, and high-throughput screening of a library of its derivatives against various biological targets could uncover novel therapeutic applications. rsc.orgnih.gov Furthermore, computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into its structure-property relationships and guide the rational design of new functional molecules. nih.gov The exploration of its tautomeric equilibrium and its influence on the compound's reactivity and properties in different environments also warrants further investigation. rsc.orgnih.govhmdb.ca

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-6-(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized for high yield?

  • Methodology : Multi-step organic synthesis is typically employed. A plausible route involves:

Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 4-methoxyphenyl group to the pyridine backbone .

Hydroxylation : Controlled oxidation or hydroxylation at the 2-position, using reagents like H₂O₂/acid or transition-metal catalysts .

  • Optimization :

  • Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation.
  • Catalyst : Use Pd(PPh₃)₄ for Suzuki reactions, with rigorous exclusion of oxygen .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol improves purity .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy group at C2, methoxyphenyl at C6). Look for downfield shifts in aromatic protons (~δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 242.0947 (C₁₃H₁₂NO₂) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Identification :

  • Skin/Eye Irritation : Classified as Category 2/2A; use nitrile gloves and safety goggles .
  • Respiratory Protection : Use NIOSH-approved N95 masks if airborne particulates form during synthesis .
    • Emergency Measures :
  • Inhalation : Move to fresh air; administer artificial respiration if necessary .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density. The hydroxy group’s lone pairs may coordinate to Lewis acids (e.g., AlCl₃), enhancing electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
    • Validation : Compare computed IR spectra with experimental data to confirm predictive accuracy .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies in NMR coupling constants (e.g., J = 8 Hz vs. 6 Hz for adjacent protons).

  • Root Cause : Conformational isomerism or solvent polarity effects.
  • Resolution :

Variable-temperature NMR to detect dynamic equilibria.

Solvent-switching experiments (CDCl₃ vs. DMSO-d6) to assess hydrogen bonding .

  • Reference Standards : Cross-check with crystallographic data (if available) using SHELXL for structure refinement .

Q. How can researchers design bioactivity studies for this compound, given structural analogs with reported biological activity?

  • Hypothesis-Driven Design :

  • Target Selection : Pyridine derivatives often inhibit kinases or bind to nucleic acids. Prioritize assays like EGFR kinase inhibition or DNA-intercalation studies .
  • Control Compounds : Include 2-phenylpyridine analogs to isolate the effect of the 4-methoxyphenyl substituent .
    • Experimental Protocol :
  • In vitro Assays : Use MTT cytotoxicity testing (IC₅₀ determination) on cancer cell lines (e.g., HeLa).
  • Docking Studies : AutoDock Vina to predict binding affinity to target proteins (PDB: 1M17) .

Methodological Notes

  • Synthesis Challenges : Trace moisture can deactivate catalysts; use molecular sieves in anhydrous solvents .
  • Data Reproducibility : Document reaction atmosphere (N₂/Ar), as oxygen promotes decomposition of Pd catalysts .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration for halogenated byproducts) .

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Feasible Synthetic Routes

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Reactant of Route 1
2-Hydroxy-6-(4-methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-(4-methoxyphenyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.